(4-Bromo-2-chlorophenyl)cyanamide
Description
(4-Bromo-2-chlorophenyl)cyanamide is a cyanamide derivative featuring a phenyl ring substituted with bromine (Br) at the para position and chlorine (Cl) at the ortho position. The cyanamide group (–NH–C≡N) confers unique chemical reactivity and biological activity, making it relevant in agrochemical and pharmaceutical research.
Properties
CAS No. |
921631-63-2 |
|---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)cyanamide |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3,11H |
InChI Key |
KKUGDTLGVRBPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(4-Bromo-2-propylphenyl)cyanamide (CAS 223609-47-0)
- Structure : Differs from the target compound by replacing the ortho-chloro substituent with a propyl group (–C₃H₇).
- Applications: Not explicitly stated in evidence, but cyanamides are often explored as nitrification inhibitors or plant growth regulators .
N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)
- Structure : Contains a bromophenyl group and a chlorinated propanamide chain instead of a cyanamide group.
- Chlorine on the propanamide may enhance electrophilic reactivity .
- Applications : Propanamide derivatives are often intermediates in pharmaceutical synthesis.
O-(4-Bromo-2-chlorophenyl) Phosphorothioates (e.g., Profenofos, Sulprofos)
- Structure : Feature a bromo-chlorophenyl group linked to phosphorothioate esters.
- Key Properties: Organophosphates with broad-spectrum insecticidal activity. The electronegative Br and Cl substituents stabilize the molecule, enhancing persistence in environmental matrices .
- Applications : Widely used as pesticides, targeting insect acetylcholinesterase .
Functional Group Comparisons
Cyanamide vs. Amide vs. Phosphorothioate
- Cyanamide (–NH–C≡N): Electron-withdrawing nature increases acidity of the NH group, facilitating deprotonation and nucleophilic reactions. Known to induce plant defense responses (e.g., salicylic acid elevation) and systemic acquired resistance .
- Amide (–CONH–) :
- Participates in hydrogen bonding, influencing solubility and biological target interactions.
- Phosphorothioate (–S–P–O–) :
Phytotoxicity and Defense Responses
- Cyanamide derivatives can induce oxidative stress (e.g., H₂O₂ accumulation) but also activate antioxidant pathways in plants. Substituents like Br and Cl may mitigate phytotoxicity compared to simpler cyanamides .
- Comparison with Hydrogen Cyanamide :
Data Table: Key Properties of Analogous Compounds
Preparation Methods
Catalytic Bromination Using Tertiary Amine Hydrochlorides
The patent US4223166A outlines a method for brominating 2-chlorophenol derivatives using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) as catalysts. Adapting this approach to 2-chloroaniline involves:
-
Dissolving 2-chloroaniline in chlorobenzene.
-
Adding 3–6% w/w triethylamine hydrochloride relative to the substrate.
-
Introducing bromine (Br₂) at 5–20°C over 3–4 hours.
-
Stirring the mixture for an additional hour post-addition.
This method achieves >99% conversion to 4-bromo-2-chloroaniline with <1% 2,6-dibromo impurity. The catalyst directs bromine to the para position via electrostatic stabilization of the intermediate bromonium ion.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 5% w/w | Maximizes para-selectivity |
| Temperature | 5–15°C | Minimizes side reactions |
| Solvent | Chlorobenzene | Enhances solubility |
Cyanamide Functionalization via Cyanogen Bromide
The second stage involves converting 4-bromo-2-chloroaniline to the target cyanamide. Cyanogen bromide (CNBr) is the preferred reagent due to its high reactivity with primary amines.
Reaction Mechanism and Conditions
-
Deprotonation : 4-Bromo-2-chloroaniline is treated with a base (e.g., NaOH) in anhydrous dichloromethane to generate the reactive amine anion.
-
Nucleophilic Attack : Cyanogen bromide reacts with the amine anion, displacing bromide and forming the cyanamide bond.
Reaction Equation :
Table 2: Cyanamide Synthesis Conditions
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Molar ratio (CNBr:Amine) | 1.1:1 | Ensures complete conversion |
| Temperature | 0–5°C | Suppresses HCN generation |
| Base | Triethylamine | Neutralizes HBr efficiently |
Alternative Synthetic Routes and Comparative Analysis
Direct Bromination of (2-Chlorophenyl)cyanamide
An alternative approach involves brominating pre-formed (2-chlorophenyl)cyanamide. However, this method suffers from poor regioselectivity, yielding <70% of the desired 4-bromo isomer due to steric hindrance from the cyanamide group.
Ullmann-Type Coupling with Cyanamide
Palladium-catalyzed coupling of 4-bromo-2-chloroiodobenzene with cyanamide has been explored but requires expensive catalysts (e.g., Pd(PPh₃)₄) and yields ≤65%.
Characterization and Physicochemical Properties
The final product exhibits distinct physicochemical properties, as documented in Chemsrc:
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